

4-Hydroxybut-2-ynoic acid CAS number 7218-52-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxybut-2-ynoic acid

Cat. No.: B1585304

[Get Quote](#)

An In-depth Technical Guide to **4-Hydroxybut-2-ynoic Acid** (CAS 7218-52-2)

Authored by: A Senior Application Scientist

Introduction: A Trifunctional Building Block of Strategic Importance

4-Hydroxybut-2-ynoic acid is a compact yet highly functionalized organic molecule that has garnered significant interest as a versatile intermediate in complex organic synthesis.^{[1][2]} Its structure is deceptively simple, featuring a four-carbon backbone that incorporates three distinct and reactive functional groups: a terminal primary alcohol (-CH₂OH), an internal alkyne (-C≡C-), and a carboxylic acid (-COOH). This trifunctional arrangement provides a rich platform for a diverse array of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, biologically active molecules, specialty polymers, and agrochemicals.^[1] The inherent rigidity of the alkyne unit, combined with the synthetic handles at both ends of the molecule, allows for the precise construction of more complex molecular architectures, including various heterocyclic compounds like butyrolactone derivatives, which are prevalent in medicinal chemistry.^[1]

This guide provides an in-depth exploration of **4-hydroxybut-2-ynoic acid**, from its fundamental properties and synthesis to its reactivity, applications, and handling protocols. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage this unique building block in their synthetic endeavors.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is foundational to its effective use in experimental design. The key properties of **4-hydroxybut-2-ynoic acid** are summarized below. Proper storage at 2-8°C is recommended to ensure its stability.^{[1][3]}

Property	Value	Source(s)
CAS Number	7218-52-2	^{[4][5]}
Molecular Formula	C ₄ H ₄ O ₃	^{[1][2][4][5]}
Molecular Weight	100.07 g/mol	^{[1][2][4][5]}
IUPAC Name	4-hydroxybut-2-ynoic acid	^[5]
SMILES	<chem>O=C(O)C#CCO</chem>	^{[4][5]}
Melting Point	115-116 °C	^[1]
Boiling Point	319.2 ± 25.0 °C (Predicted)	^{[1][3]}
Density	1.429 ± 0.06 g/cm ³ (Predicted)	^{[1][2][3]}
Storage	2-8°C	^{[1][3]}

Synthesis and Manufacturing Strategies

The synthesis of **4-hydroxybut-2-ynoic acid** is a critical aspect of its utility, with methodologies primarily focusing on the selective functionalization of readily available C4 precursors like 2-butyne-1,4-diol or propargyl alcohol. The choice of synthetic route is often dictated by factors such as desired scale, available equipment, and tolerance for specific reagents and catalysts.

Method 1: Selective Oxidation of 2-Butyne-1,4-diol

One prominent industrial approach involves the selective oxidation of a single primary alcohol group of 2-butyne-1,4-diol to a carboxylic acid.^[6] This method is advantageous as it starts from a symmetrical and commercially available precursor.^{[7][8]} A patented method describes a process utilizing air or oxygen as the oxidant in an organic solvent.^[6] The reaction is synergistically catalyzed by a combination of an N-O free radical catalyst (such as TEMPO) and a ferrous (Fe²⁺) or ferric (Fe³⁺) salt.^[6] This approach avoids the use of highly reactive and

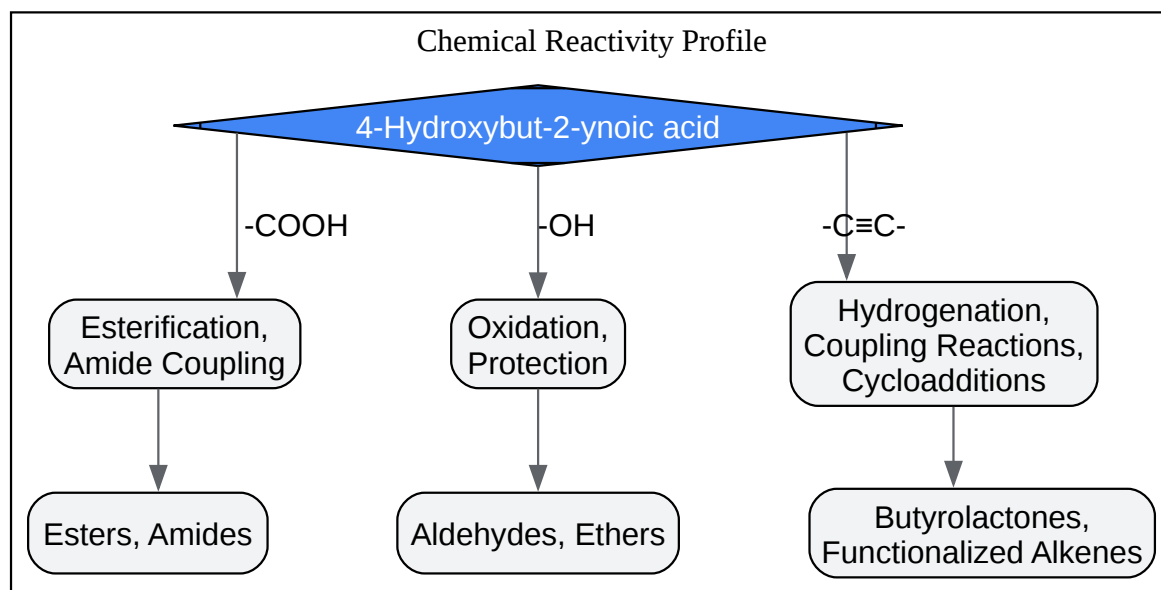
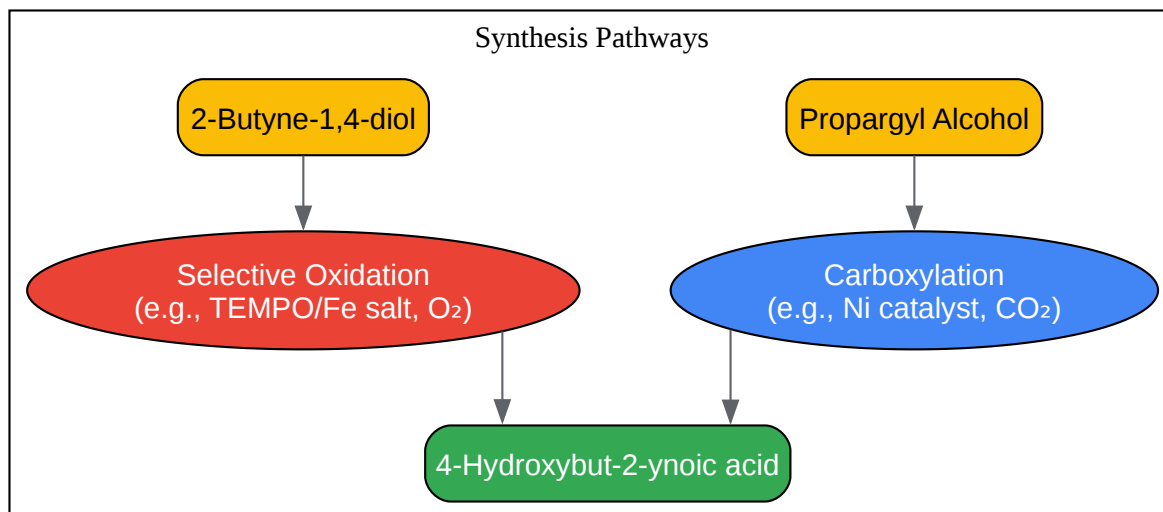
hazardous organolithium reagents, enhancing the safety profile and reducing production costs. Under optimized conditions, this method can achieve near-quantitative selectivity for the desired mono-acid product.[6]

Method 2: Carboxylation of Propargyl Alcohol

Another well-established strategy is the carboxylation of propargyl alcohol. This transformation involves the addition of a carboxyl group to the alkyne framework. Transition metal catalysts are essential for this process.

- **Nickel-Catalyzed Carboxylation:** Stoichiometric or catalytic amounts of nickel carbonyl have been used to carboxylate propargyl alcohol, often in the presence of carbon monoxide.[9] More modern approaches utilize nickel catalysts in conjunction with carbon dioxide (CO₂) as the C1 source.[10][11][12] In some systems, CO₂ not only serves as the carboxylating agent but also activates the hydroxyl group, facilitating the key C-OH bond cleavage step required for the catalytic cycle.[10][11]
- **Palladium-Catalyzed Carbonylation:** Palladium complexes, such as Pd(OAc)₂, can also effectively catalyze the carbonylation of propargyl alcohol with high regioselectivity, yielding the corresponding acrylate esters which can then be hydrolyzed to the carboxylic acid.[13]

The diagram below illustrates a generalized workflow for the synthesis of **4-hydroxybut-2-ynoic acid** from these common starting materials.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxybut-2-ynoic acid [myskinrecipes.com]
- 2. Pharmaceutical and chemical intermediates, CAS#: 7218-52-2, 4-羟基丁-2-炔酸, 4-Hydroxybut-2-ynoic acid [en.chemfish.com]
- 3. 4-Hydroxybut-2-ynoic acid CAS#: 7218-52-2 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Hydroxybut-2-ynoic acid | C₄H₄O₃ | CID 359297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. atamankimya.com [atamankimya.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Hydroxybut-2-ynoic acid CAS number 7218-52-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585304#4-hydroxybut-2-ynoic-acid-cas-number-7218-52-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com